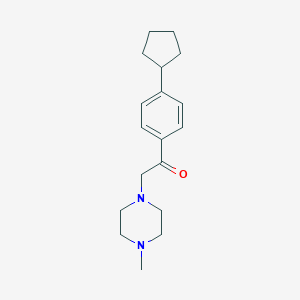
1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone, also known as CPP or CPP-109, is a novel compound that has been extensively studied for its potential use in treating addiction disorders. CPP is a derivative of the opioid receptor antagonist ketamine, and it has been found to be effective in reducing drug-seeking behavior in preclinical studies. In
作用機序
1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a key role in learning and memory processes. By blocking the NMDA receptor, 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone can reduce the reinforcing effects of drugs of abuse and prevent relapse. 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone also acts on other neurotransmitter systems, such as dopamine and serotonin, which are involved in reward and motivation processes.
生化学的および生理学的効果
1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone has been found to have a number of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone has also been found to increase the number of dendritic spines, which are small protrusions on the surface of neurons that are involved in synaptic communication. These effects suggest that 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone may have neuroprotective and neuroplasticity-promoting properties.
実験室実験の利点と制限
One advantage of 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone is that it has a relatively long half-life, which allows for less frequent dosing in animal studies. However, one limitation is that 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone can have sedative effects at high doses, which can confound behavioral experiments. Additionally, 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone can be difficult to dissolve in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
For research on 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone include the development of more potent and selective NMDA receptor antagonists, as well as the investigation of its potential for the treatment of other addiction disorders.
合成法
The synthesis of 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone involves the reaction of 4-cyclopentylbenzaldehyde with 4-methylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to form 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone. The synthesis of 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone is relatively straightforward and can be achieved in a few steps with high yields.
科学的研究の応用
1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone has been extensively studied for its potential use in treating addiction disorders, particularly cocaine and nicotine addiction. Preclinical studies have shown that 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone can reduce drug-seeking behavior and relapse in animal models of addiction. 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone has also been found to enhance extinction learning, which is the process by which an individual learns to suppress a previously learned behavior. This makes 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone a promising candidate for the treatment of addiction disorders.
特性
CAS番号 |
19909-06-9 |
|---|---|
製品名 |
1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone |
分子式 |
C18H26N2O |
分子量 |
286.4 g/mol |
IUPAC名 |
1-(4-cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C18H26N2O/c1-19-10-12-20(13-11-19)14-18(21)17-8-6-16(7-9-17)15-4-2-3-5-15/h6-9,15H,2-5,10-14H2,1H3 |
InChIキー |
LBQKSSNZFPMEQF-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC(=O)C2=CC=C(C=C2)C3CCCC3 |
正規SMILES |
CN1CCN(CC1)CC(=O)C2=CC=C(C=C2)C3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



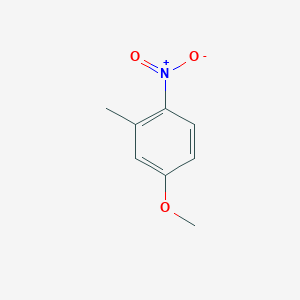
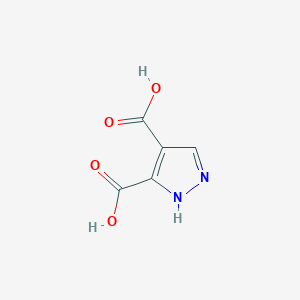
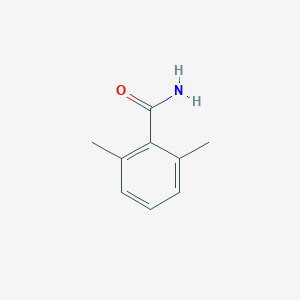
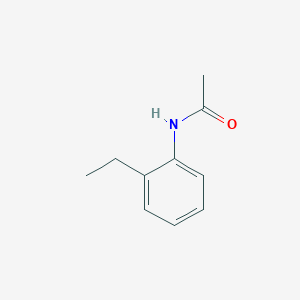
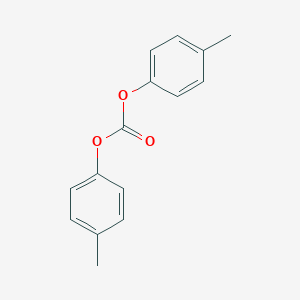
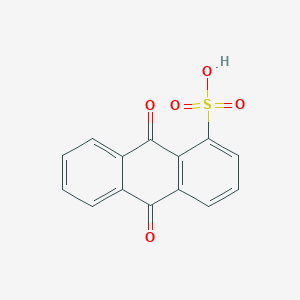
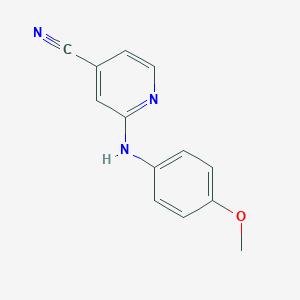
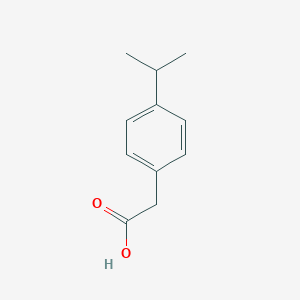
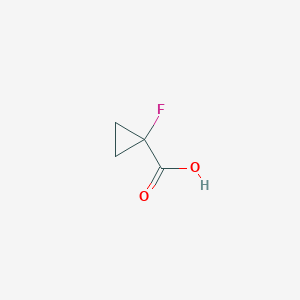
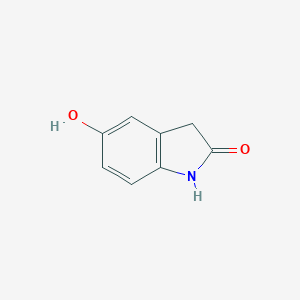
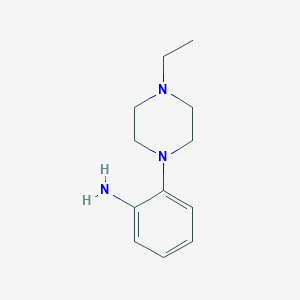
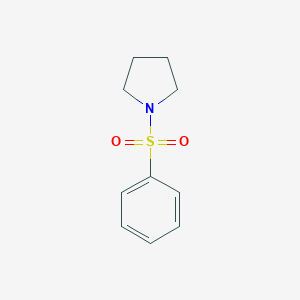
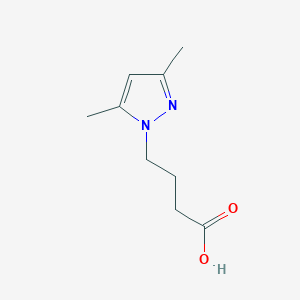
![3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid](/img/structure/B181112.png)